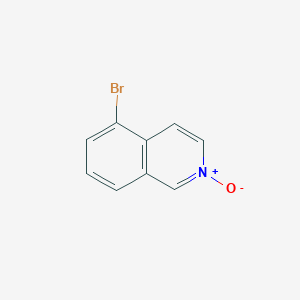

Isoquinoline, 5-bromo-, 2-oxide

Vue d'ensemble

Description

Isoquinoline, 5-bromo-, 2-oxide (Isoquinoline-5-bromo-2-oxide, or 5-Br-2-Ox) is an organic compound consisting of a brominated isoquinoline ring with an oxygen atom bonded to the 5-position. It is a synthetic molecule that has been studied for its potential applications in the scientific and medical fields.

Applications De Recherche Scientifique

Cycloaddition Reactions

Isoquinoline N-oxides, including 5-bromo-2-oxide derivatives, are involved in base-controlled cycloaddition reactions. These reactions are pivotal in organic synthesis, allowing for the creation of complex molecular structures. For example, a study demonstrated that treating isoquinoline N-oxides with α-halohydroxamates in the presence of sodium carbonate leads to specific cycloaddition products, showcasing the versatility of these compounds in synthetic chemistry (An, Xia, & Wu, 2016).

Natural Isoquinoline Alkaloids and SAR Activities

Isoquinoline N-oxides are significant in pharmacological research due to their presence in various plant species. These compounds exhibit a range of biological activities including antimicrobial and antitumor effects. A comprehensive review highlighted the importance of isoquinoline N-oxides as a source of leads in drug discovery, emphasizing their role in structure-activity relationship (SAR) studies (Dembitsky, Gloriozova, & Poroikov, 2015).

Synthesis of Isoquinoline Derivatives

The synthesis of α-(4-bromo-isoquinolin-1-yl)-propenones, using 4-bromo-isoquinoline-N-oxides, illustrates the role of isoquinoline derivatives in organic synthesis. This process involves a tandem reaction and highlights the potential of these compounds in the development of new organic molecules (Alatat et al., 2022).

Catalytic Synthesis Applications

Isoquinoline N-oxides serve as key intermediates in Rh(III)-catalyzed synthesis processes. This approach, involving C-H activation, is used to prepare multisubstituted isoquinoline and pyridine N-oxides under mild conditions, highlighting their utility in catalytic synthesis and organic chemistry (Shi et al., 2013).

Bioreductively Activated Prodrug System

Isoquinoline derivatives like 5-bromo-isoquinoline have potential applications in developing prodrug systems. These systems can be designed for selective drug delivery to hypoxic tissues, showcasing their potential in targeted therapeutic applications (Parveen et al., 1999).

Mécanisme D'action

Target of Action

5-Bromo-2-Oxidoisoquinolin-2-Ium, also known as 5-BROMO-2-ISOQUINOLIN-2-ONE or Isoquinoline, 5-bromo-, 2-oxide, is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is commonly used to study cell proliferation in living tissues . The primary targets of this compound are the cells undergoing DNA replication during the S phase of the cell cycle .

Mode of Action

The compound interacts with its targets by incorporating itself into the DNA of replicating cells in place of thymidine . This incorporation results in radiosensitizing effects which are directly related to the degree of analogue substitution .

Biochemical Pathways

The compound affects the DNA replication pathway. It competes with thymidine for incorporation into the DNA of replicating cells . The preadministration or coadministration of thymidylate synthetase inhibitors can modulate this analogue incorporation into DNA .

Pharmacokinetics

The pharmacokinetics of 5-Bromo-2-Oxidoisoquinolin-2-Ium in rodents have been studied . After a single intraperitoneal injection, the compound was found in saturated concentration to label almost all S-phase cells for 60 minutes . Due to the faster metabolism in mice, the concentration of the compound in blood serum was sufficient to label the whole population of s-phase cells for only 15 minutes after the injection, then dropped rapidly .

Result of Action

The result of the compound’s action is the labeling of S-phase cells undergoing DNA replication. This allows for the detection and evaluation of cell proliferation . It should be noted that because the compound can replace thymidine during dna replication, it can cause mutations .

Action Environment

The action of 5-Bromo-2-Oxidoisoquinolin-2-Ium can be influenced by environmental factors such as the presence of other compounds. For example, the effects of the compound were counteracted by the simultaneous addition of excess thymidine . Furthermore, the compound’s action can be modulated by thymidylate synthetase inhibitors .

Orientations Futures

Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

Analyse Biochimique

Biochemical Properties

5-Bromo-2-oxidoisoquinolin-2-ium plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. This inhibition can alter the redox state within cells, impacting various metabolic pathways. Additionally, 5-Bromo-2-oxidoisoquinolin-2-ium can bind to nucleic acids, potentially affecting DNA and RNA synthesis and stability .

Cellular Effects

The effects of 5-Bromo-2-oxidoisoquinolin-2-ium on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in certain cell types, 5-Bromo-2-oxidoisoquinolin-2-ium can induce apoptosis by activating stress-related pathways .

Molecular Mechanism

At the molecular level, 5-Bromo-2-oxidoisoquinolin-2-ium exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, 5-Bromo-2-oxidoisoquinolin-2-ium can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-oxidoisoquinolin-2-ium can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 5-Bromo-2-oxidoisoquinolin-2-ium can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-oxidoisoquinolin-2-ium vary with dosage in animal models. At low doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as oxidative damage and cell death. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

5-Bromo-2-oxidoisoquinolin-2-ium is involved in several metabolic pathways. It can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells. Additionally, this compound can alter the levels of key metabolites, impacting metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-oxidoisoquinolin-2-ium is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. For example, binding to transport proteins can facilitate the movement of 5-Bromo-2-oxidoisoquinolin-2-ium across cellular membranes .

Subcellular Localization

The subcellular localization of 5-Bromo-2-oxidoisoquinolin-2-ium is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell. For instance, localization to the mitochondria can enhance its role in modulating oxidative stress responses .

Propriétés

IUPAC Name |

5-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMWTYNVRSUXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

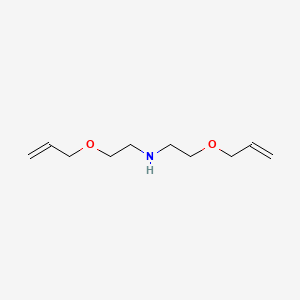

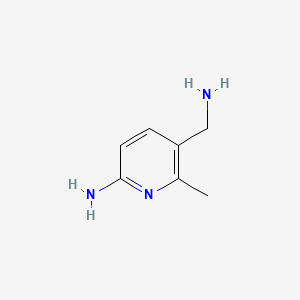

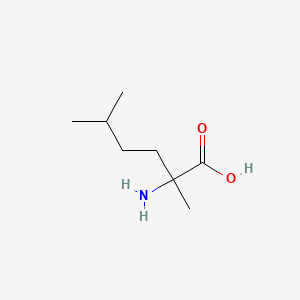

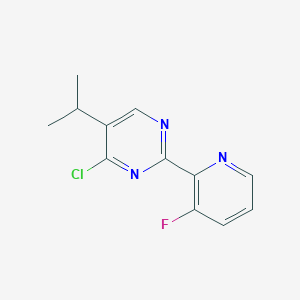

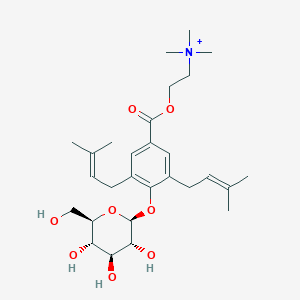

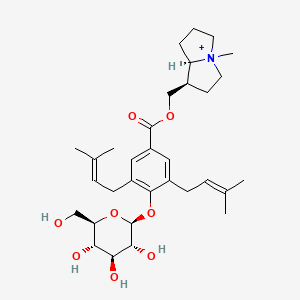

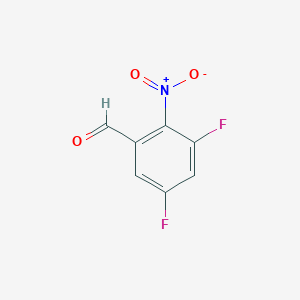

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

![2-[3-[(4-Amino-2-methylsulfanylphenyl)diazenyl]phenyl]sulfonylethanol](/img/structure/B3034719.png)

![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)